Pfaffoside A
Description
Properties
Molecular Formula |
C40H60O13 |
|---|---|
Molecular Weight |
748.9 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[[(1R,2S,4S,5S,8R,10S,14R,15R,18S,20R)-5-carboxy-1,2,8,15,19,19-hexamethyl-18-hexacyclo[12.8.0.02,11.04,8.05,10.015,20]docos-11-enyl]oxy]-3,4-dihydroxy-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C40H60O13/c1-35(2)21-9-12-38(5)22(8-7-18-19-15-36(3)13-14-40(19,34(48)49)23(36)16-39(18,38)6)37(21,4)11-10-24(35)51-33-30(27(44)26(43)29(52-33)31(46)47)53-32-28(45)25(42)20(41)17-50-32/h7,19-30,32-33,41-45H,8-17H2,1-6H3,(H,46,47)(H,48,49)/t19-,20+,21-,22+,23-,24-,25-,26-,27-,28+,29-,30+,32-,33+,36+,37-,38+,39+,40+/m0/s1 |
InChI Key |
BXKCSGRUPJSGIF-NLBSSAROSA-N |
SMILES |
CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)C(=O)O)O)O)OC5C(C(C(CO5)O)O)O)C)CC=C6C3(CC7C8(CCC7(C6C8)C(=O)O)C)C)C)C |
Isomeric SMILES |
C[C@]12CC[C@@]3([C@H]1C[C@@]4(C(=CC[C@H]5[C@]4(CC[C@@H]6[C@@]5(CC[C@@H](C6(C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O)O)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)C)C)[C@@H]3C2)C)C(=O)O |
Canonical SMILES |
CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)C(=O)O)O)O)OC5C(C(C(CO5)O)O)O)C)CC=C6C3(CC7C8(CCC7(C6C8)C(=O)O)C)C)C)C |
Origin of Product |
United States |
Isolation and Structural Elucidation Methodologies of Pfaffoside a
Extraction and Purification Techniques from Plant Matrix
The initial challenge in studying Pfaffoside A lies in its separation from the myriad of other phytochemicals present in its natural source, primarily the roots of Pfaffia paniculata (Brazilian Ginseng). This process involves careful extraction followed by systematic purification to achieve a sample of high purity.
Methodologies for Total Pfaffoside Fractionation
The isolation process typically commences with the extraction of the dried and powdered plant material using a polar solvent, such as methanol (B129727) or ethanol (B145695). This crude extract contains a diverse array of compounds. To concentrate the saponins (B1172615), a liquid-liquid partitioning technique is often employed. For instance, the methanolic extract is partitioned against n-butanol and water. The pfaffosides, being saponins, preferentially migrate to the n-butanol phase, which separates them from more polar substances like sugars.
Following this initial separation, the n-butanol fraction, now enriched with saponins, is subjected to column chromatography. Adsorbent resins like Diaion HP-20 are commonly used for this purpose. The saponin-rich fraction is loaded onto the column, and non-saponin impurities are washed away. Subsequently, a stepwise elution with increasing concentrations of aqueous methanol or ethanol is performed to release the adsorbed saponins, yielding a "total pfaffoside fraction." This fraction is a complex mixture of various pfaffosides, including this compound, B, C, D, E, and F. mdpi.com
Specific Purification Protocols for this compound and Related Compounds
To isolate pure this compound from the total pfaffoside fraction, higher resolution chromatographic methods are required. Preparative High-Performance Liquid Chromatography (HPLC) is a widely used and effective technique for this purpose. researchgate.net This method utilizes a reversed-phase column (such as a C18 column) and a mobile phase consisting of a gradient of two solvents, typically acetonitrile (B52724) and water. researchgate.net
The total pfaffoside fraction is injected into the HPLC system, and as the solvent gradient changes, the individual pfaffosides separate based on their differing polarities and interactions with the stationary phase. The eluted fractions are collected at specific time intervals. Analytical HPLC is then used to analyze these fractions to identify those containing pure this compound. This process may need to be repeated multiple times to obtain this compound with a high degree of purity, suitable for structural analysis.
Spectroscopic and Chromatographic Approaches for Structural Characterization
Once this compound has been isolated in a pure form, its exact chemical structure must be determined. This is achieved by integrating data from various advanced spectroscopic and chromatographic techniques.
Advanced Spectroscopic Methods for Aglycone and Glycoside Moiety
Spectroscopy is the cornerstone of structural elucidation for natural products. For a complex saponin (B1150181) like this compound, which is composed of a non-sugar aglycone core (pfaffic acid) and a sugar (glycoside) chain, a combination of one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) experiments is essential. nih.govnih.gov
NMR spectroscopy provides unparalleled detail about the molecular framework of a compound. nih.gov By analyzing various NMR spectra, scientists can piece together the entire structure of this compound, including the connectivity of atoms and their spatial relationships. nih.govcore.ac.uk
¹³C NMR (Carbon-13 NMR): This experiment identifies all the unique carbon atoms in the molecule, with the chemical shift of each signal providing clues about the carbon's local electronic environment.
DEPT (Distortionless Enhancement by Polarization Transfer): This technique helps to distinguish between different types of carbon atoms based on the number of attached protons, specifically identifying methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) groups. nih.govcore.ac.uk
HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached, allowing for the definitive assignment of proton and carbon pairs. nih.gov
HMBC (Heteronuclear Multiple Bond Correlation): This powerful 2D experiment reveals correlations between protons and carbons that are two or three bonds apart. nih.gov This is particularly crucial for saponins as it allows researchers to connect the individual sugar units to each other and to establish the linkage point of the entire sugar chain to the aglycone, thus completing the structural puzzle. nih.govnih.gov
| NMR Technique | Primary Function in this compound Structural Elucidation |
| ¹³C NMR | Identifies the total number and chemical environment of carbon atoms in the aglycone and sugar moieties. |
| DEPT | Differentiates carbon signals into CH₃, CH₂, and CH groups, aiding in the assembly of the carbon skeleton. nih.govcore.ac.uk |
| HSQC | Establishes direct one-bond correlations between protons and carbons (¹H-¹³C). nih.gov |
| HMBC | Reveals long-range (2-3 bond) correlations between protons and carbons, essential for connecting molecular fragments, such as linking the sugar chain to the aglycone. nih.govnih.gov |
High-Performance Liquid Chromatography (HPLC) Applications
Beyond its role in purification, HPLC is an indispensable analytical tool in the characterization of this compound. researchgate.net When coupled with various detectors, HPLC provides critical data for compound verification and quantification.
Purity Assessment: Analytical HPLC is the standard method for confirming the purity of an isolated sample of this compound. A pure sample will typically show a single, sharp peak in the chromatogram.
Quantification: HPLC can be used to accurately determine the concentration of this compound in plant extracts or finished products. nih.gov This is achieved by comparing the peak area from the sample to a calibration curve generated from pure standards.
LC-MS (Liquid Chromatography-Mass Spectrometry): The coupling of HPLC with a mass spectrometer (MS) is a highly effective combination. nih.govresearchgate.net As the purified compound elutes from the HPLC column, it enters the mass spectrometer, which provides its precise molecular weight. The MS can also fragment the molecule, and the resulting fragmentation pattern offers additional evidence that corroborates the structure determined by NMR. nih.gov
| HPLC Application | Description |
| Purification | Preparative HPLC is used to isolate pure this compound from the total pfaffoside fraction. researchgate.net |
| Purity Analysis | Analytical HPLC confirms the purity of the isolated compound, ideally showing a single peak. |
| Quantification | Determines the exact amount of this compound in a given sample by comparing it to a known standard. nih.gov |
| LC-MS Coupling | Provides molecular weight and fragmentation data, which serves as a crucial confirmation of the structure elucidated by NMR. nih.govresearchgate.net |
Analytical Chemistry and Quality Control of Pfaffoside a
Development and Validation of Quantitative Analytical Methods
Quantitative analytical methods are fundamental for determining the concentration of Pfaffoside A in raw materials and finished products. High-Performance Liquid Chromatography (HPLC) coupled with various detection techniques, such as Diode-Array Detection (DAD) and Mass Spectrometry (MS), are commonly employed for this purpose.
HPLC-DAD is a widely used technique for the quantitative analysis of complex plant extracts due to its ability to separate and detect multiple compounds simultaneously based on their UV-Vis absorption spectra. For compounds like this compound, which are triterpenoid (B12794562) saponins (B1172615), HPLC-DAD plays a significant role in their identification and quantification within Pfaffia extracts nih.govfrontiersin.org.
While specific detailed validation parameters solely for this compound are not extensively documented in the provided search results, the method's application and validation principles are well-established for related compounds and extracts. For instance, HPLC-DAD methods have been developed and validated for the quantification of pfaffic acid, the aglycone of pfaffosides, in Hebanthe eriantha roots researchgate.netscielo.brebay.com. These methods typically involve optimizing extraction and hydrolysis conditions to release pfaffic acid from its conjugated forms (pfaffosides) researchgate.netscielo.br.
Validation of HPLC-DAD methods generally covers several key parameters to ensure their reliability, including:
Selectivity : Ensuring the method can accurately measure the target analyte without interference from other components in the sample matrix scielo.br.
Linearity : Demonstrating a proportional relationship between the analyte concentration and the detector response over a specified range scielo.br. For pfaffic acid, linearity has been confirmed scielo.br.
Precision : Assessing the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions scielo.br.
Accuracy : Determining the closeness of agreement between the test result and the accepted reference value scielo.br.
Limits of Detection (LOD) and Quantification (LOQ) : Defining the lowest concentration of an analyte that can be reliably detected and quantified, respectively scielo.br.
Recovery : Evaluating the efficiency of the extraction and analytical process by comparing the amount of analyte recovered from a spiked sample to the known added amount scielo.br.
An example of HPLC-DAD conditions used for the quantification of pfaffic acid (which is derived from pfaffosides) involves a Symmetry® C18 column (75 mm × 4.6 mm, 3.5 µm) with a mobile phase of 0.1% formic acid (A) and methanol (B129727) (B), applying a gradient elution at a flow rate of 1.0 mL/min, with detection at 210 nm researchgate.net.
LC-MS, and particularly LC-MS/MS (tandem mass spectrometry), offers enhanced selectivity and sensitivity compared to HPLC-DAD, making it invaluable for the identification, characterization, and quantitative analysis of complex molecules like this compound in botanical extracts nih.govfrontiersin.orguni-hohenheim.denih.gov. LC-MS allows for the determination of molecular weight and provides structural information through fragmentation patterns.
LC-MS has been successfully applied for the phytochemical analysis of Pfaffia paniculata and Pfaffia glomerata extracts, leading to the identification of various glycosides, including this compound and Pfaffoside C nih.govfrontiersin.orgnih.gov. For instance, in one study, P. paniculata extract was found to contain this compound (with a peak at 170.16 m/z) and Pfaffoside C (with a peak at 440.39 m/z) nih.govfrontiersin.org.
LC-MS is also crucial for confirming the purity of isolated compounds. For pfaffic acid, mass spectrometry detection by Electrospray Ionization (ESI) in negative mode has been used to confirm its chromatographic purity scielo.br.
The application of LC-MS/MS for quantitative determination often involves "dilute and shoot" methods, and validation typically includes assessing accuracy, precision, and recovery across different matrices nih.govnih.gov. While specific quantitative validation data for this compound via LC-MS/MS were not explicitly detailed in the search results, the technique's robust nature makes it suitable for such applications, especially when dealing with complex matrices or low concentrations.
Standardization and Marker Compound Utilization
Standardization of Pfaffia botanical materials often relies on the identification and quantification of specific marker compounds. Pfaffic acid, closely related to pfaffosides, serves as an important analytical marker.
Pfaffic acid is a triterpene that is mainly found conjugated with sugars as pfaffosides in the roots of Hebanthe eriantha (Brazilian ginseng) researchgate.netherbs2000.comnih.govscielo.brebay.com. This compound is recognized as an active marker for H. eriantha, aiding in its differentiation from other species that may be marketed as Brazilian ginseng, such as Pfaffia paniculata researchgate.netfrontiersin.orgscielo.brebay.comebay.complantaedb.commaplelifesciences.com. The presence and content of pfaffic acid can be used to authenticate the plant material and ensure its quality researchgate.netscielo.brscielo.br.
The chemical structures of pfaffosides (A-F) are derived from pfaffic acid researchgate.net. The lack of a readily available commercial analytical standard for pfaffic acid has historically posed challenges for quality control, prompting research into improved isolation methods to obtain it at suitable purity for analytical purposes researchgate.netscielo.brscielo.br.
Purity assessment is a critical aspect of quality control for isolated compounds like this compound and related substances. Chromatographic methods are primarily used for this purpose. For pfaffic acid, its purity has been determined by HPLC analysis using a normalization method, achieving a chromatographic purity of 98.5% researchgate.netscielo.br. This involves comparing the area of the target compound's peak to the total area of all peaks in the chromatogram.
Other analytical techniques, such as high-resolution mass spectrometry, infrared spectroscopy, and Nuclear Magnetic Resonance (NMR) analyses (including 1H NMR, 13C NMR, COSY, DEPT, HSQC, and HMBC), are also employed to confirm the chemical structure and purity of isolated compounds, providing comprehensive characterization researchgate.net. Furthermore, commercial Pfaffia paniculata extracts standardized to contain pfaffosides undergo various quality control tests, including impurity profiling, to ensure their quality and consistency plantaedb.com.
Pharmacological and Biological Activities of Pfaffoside A: Mechanistic Studies
Antineoplastic and Antiproliferative Mechanisms (In Vitro and In Vivo Models)
Studies have shown that pfaffosides, including Pfaffoside A, exert their antineoplastic effects through multiple mechanisms, primarily by inhibiting cell proliferation and inducing apoptosis in various cancer cell lines. nih.govthesunlightexperiment.com The antitumoral effects observed in human hepatic carcinoma (HepG2) cells, for instance, are associated with cell cycle arrest and the activation of caspase-3-induced apoptosis. nih.gov Furthermore, in vivo investigations have revealed that extracts containing pfaffosides can suppress tumor growth and prolong survival in animal models of cancer. rain-tree.comrain-tree.comherbs2000.comscribd.com
Inhibition of Cancer Cell Proliferation
The ability of this compound and related pfaffosides to inhibit the proliferation of various cancer cell lines has been a consistent finding in research. Saponins (B1172615), as a class of compounds to which pfaffosides belong, are well-recognized for their capacity to impede cancer cell growth. rain-tree.comrain-tree.comherbs2000.compfaf.org
Pfaffosides A-F have shown direct cytotoxic and inhibitory effects on the growth of murine B-16 melanoma cells in vitro. nih.govthesunlightexperiment.comrain-tree.comherbs2000.com Specifically, Pfaffosides D, E, and F were identified for their ability to inhibit the growth of cultured B-16 melanoma tumor cells. rain-tree.comscribd.com Additionally, pfaffic acids, which are related nortriterpenoids found alongside pfaffosides, exhibited strong in vitro activity against B-16 melanoma cells at concentrations ranging from 4-6 mcg/ml to 0.05 mg/ml. rain-tree.comrain-tree.comscribd.com Pfaffianol A, another compound isolated from Pfaffia glomerata, also demonstrated inhibitory effects on melanogenesis in theophylline-stimulated B16 melanoma 4A5 cells with an IC50 of 44 µM. ecdybase.org
Table 1: Inhibition of Murine B-16 Melanoma Cell Proliferation by Pfaffosides and Related Compounds
| Compound/Fraction | Cell Line | Effect | Concentration/Dosage | Reference |
| Pfaffosides A-F | Murine B-16 Melanoma | Cytotoxicity, Growth Inhibition | Not specified | nih.govthesunlightexperiment.comrain-tree.com |
| Pfaffosides D, E, F | Murine B-16 Melanoma | Growth Inhibition | Not specified | rain-tree.comscribd.com |
| Pfaffic Acids | Murine B-16 Melanoma | Strong in vitro activity | 4-6 mcg/ml; 0.05 mg/ml | rain-tree.comrain-tree.comscribd.com |
| Pfaffianol A | B16 Melanoma 4A5 | Inhibition of melanogenesis (IC50) | 44 µM | ecdybase.org |
The purified pfaffosidic fraction from Hebanthe paniculata has been demonstrated to inhibit proliferation and induce apoptosis in human hepatocellular carcinoma (HepG2) cells. nih.govverywellhealth.com Treatment of HepG2 cells with the pfaffosidic fraction significantly decreased cell viability. For instance, at a concentration of 100 µg/mL, cell viability was reduced by 27% after 24 hours and by 31% after 72 hours. nih.gov The exposure of HepG2 cells to this fraction resulted in reduced viability and cellular growth. nih.gov Active saponin (B1150181) components within the pfaffosidic fraction have been shown to slow cell growth and increase apoptosis in these human liver cancer cells. verywellhealth.com The HepG2 cell line is frequently utilized as an in vitro model for hepatocellular carcinoma research. nih.gov
Table 2: Effects of Pfaffosidic Fraction on Human HepG2 Cell Viability
| Treatment | Concentration | Duration | Effect on Cell Viability | Reference |
| Pfaffosidic Fraction | 100 µg/mL | 24 hours | 27% decrease | nih.gov |
| Pfaffosidic Fraction | 100 µg/mL | 72 hours | 31% decrease | nih.gov |
A butanolic extract derived from Pfaffia paniculata roots has exhibited cytotoxic effects on the cultured human breast cancer cell line MCF-7. rain-tree.commedicinenet.comnih.govresearchgate.net This extract induced degeneration of cytoplasmic components, along with profound morphological and nuclear alterations, leading to cellular death in MCF-7 cells. nih.govresearchgate.net The cytotoxic effects and inhibition of cell proliferation were assessed using methods such as crystal violet assay, acridine (B1665455) orange/ethidium bromide staining for cellular death, and immunocytochemistry of bromodeoxyuridine (BrdU) for proliferation. nih.gov The MCF-7 cell line is a widely recognized model for studying estrogen-positive breast cancer. nih.govresearchgate.net
Table 3: Cytotoxic Effects of Pfaffia paniculata Extract on Human MCF-7 Breast Cancer Cells
| Extract Type | Cell Line | Assays Used | Observed Effects | Reference |
| Butanolic Extract | Human Breast Cancer (MCF-7) | Crystal violet assay, Acridine orange/ethidium bromide staining, BrdU immunocytochemistry | Cytotoxic effect, degeneration of cytoplasmic components, profound morphological and nuclear alterations, cellular death | nih.govresearchgate.net |
In in vivo murine models, oral administration of powdered suma root, at a dosage of 750 mg/kg, was reported to inhibit the proliferation of lymphoma and leukemia and to delay mortality. rain-tree.comrain-tree.comherbs2000.comscribd.com It is important to note that this antiproliferative effect slowed the growth of these cancer cells but did not result in their eradication. rain-tree.comrain-tree.comscribd.com Researchers have postulated that this inhibitory effect may be attributed to the enhancement of the nonspecific and/or cellular immune systems. rain-tree.comrain-tree.comscribd.com Further studies suggested that the suppressive effects on spontaneously occurring leukemia caused by endogenous recombinant murine leukemia viruses (MuLV) in female AKR/J mice might depend on the enhancement of nonspecific immune or cellular immune systems by the P. paniculata preparation. researchgate.net
Table 4: In Vivo Antitumor Effects of Suma Root on Murine Lymphoma and Leukemia
| Model/Condition | Treatment/Compound | Dosage/Route | Observed Effects | Reference |
| Murine Lymphoma and Leukemia | Powdered Suma Root | 750 mg/kg (oral) | Inhibition of proliferation, delayed mortality (slowed growth, not eradication) | rain-tree.comrain-tree.comherbs2000.comscribd.com |
| Ehrlich Tumor | Butanolic extract of H. paniculata | Not specified | Increased survival in mice | nih.gov |
| Murine Hepatocarcinogenesis | 2% H. paniculata powdered root in diet | 2% in diet | Chemopreventive effect, increased apoptotic cell death, reduced proliferation | nih.gov |
Cell Cycle Modulation and Apoptosis Induction
Beyond direct proliferation inhibition, the pfaffosidic fraction, containing this compound, has been shown to modulate the cell cycle and induce apoptosis, particularly in HepG2 cells. nih.gov Exposure of HepG2 cells to this fraction resulted in cell cycle arrest, specifically inducing a G2/M arrest at 48 hours or an S phase arrest at 72 hours. nih.gov Concurrently, an increase in the sub-G1 cell population was observed, which is indicative of apoptotic cell death. nih.gov
The mechanisms underlying this apoptosis induction involve the downregulation of cyclin E, overexpression of p27KIP1, and activation of caspase-3, all occurring without affecting DNA integrity. nih.gov The inhibition of both gene transcription (mRNA) and protein expression of cyclin E by the pfaffosidic fraction is considered a potential mechanism for its antitumor activity. nih.gov Generally, saponins, including those found in Pfaffia paniculata extracts, are known to have significant effects on tumor apoptosis and the inhibition of tumor proliferation. thesunlightexperiment.com
Table 5: Cell Cycle Modulation and Apoptosis Induction by Pfaffosidic Fraction in HepG2 Cells
| Mechanism/Pathway | Observed Effect | Reference |
| Cell Cycle Arrest | G2/M arrest (48h); S phase arrest (72h) | nih.gov |
| Apoptosis Induction | Increased sub-G1 cell population; Caspase-3 activation | nih.gov |
| Protein Modulation | Downregulation of Cyclin E (mRNA and protein); Overexpression of p27KIP1 | nih.gov |
G2/M and S-Phase Cell Cycle Arrest Mechanisms
The purified pfaffosidic fraction, containing this compound, has demonstrated the ability to induce cell cycle arrest in human hepatocellular carcinoma (HepG2) cells. Treatment with this fraction led to a G2/M phase arrest after 48 hours and an S-phase arrest after 72 hours. nih.gov This cell cycle modulation was also associated with an increase in the sub-G1 cell population, indicative of apoptotic activity. nih.gov The S-phase arrest mechanism is suggested to involve the downregulation of Cyclin E and overexpression of p27KIP1, which can prevent the activation of Cyclin E/CDK2 complexes. nih.gov
Table 1: Cell Cycle Arrest Induced by Pfaffosidic Fraction in HepG2 Cells
| Cell Line | Treatment Duration | Cell Cycle Phase Arrest | Associated Mechanisms |
| HepG2 | 48 hours | G2/M | Cyclin E downregulation, p27KIP1 overexpression nih.gov |
| HepG2 | 72 hours | S | Cyclin E downregulation, p27KIP1 overexpression, CDK2 downregulation nih.gov |
Caspase-3 Mediated Apoptosis Pathways
The pfaffosidic fraction has been shown to induce apoptosis in HepG2 cells through the activation of Caspase-3. nih.gov Immunocytochemistry measurements revealed a significant increase in caspase-3 positive cells and the caspase-3 activation index. The activation index increased approximately 3-fold at 24 hours (from 15.95% to 51.03%) and 3.5-fold at 48 hours (from 20.35% to 70.58%) compared to control cells. nih.gov This induction of apoptosis via Caspase-3 activation was observed to be time-independent. nih.gov Notably, this Caspase-3 activation was not a consequence of DNA fragmentation but was likely linked to the deregulation of Cyclin E. nih.gov
Regulation of Cell Cycle Proteins (e.g., Cyclin E, p27KIP1)
The effects of the purified pfaffosidic fraction on cell cycle progression are mediated by its influence on key regulatory proteins. Treatment of HepG2 cells for 48 hours with this fraction resulted in the inhibition of Cyclin E gene expression. nih.gov Concurrently, there was an increase in both the gene expression and protein levels of p27KIP1. nih.gov High levels of p27KIP1 are known to prevent the activation of Cyclin E/CDK2, thereby contributing to S-phase cell cycle arrest. nih.gov The pfaffosidic fraction also increased the gene expression of Cyclin D3. nih.gov
Metabolic Regulation and Anti-Diabetic Effects (In Vivo)
While Pfaffia paniculata (Brazilian ginseng) extracts have been traditionally associated with various health benefits, including effects on diabetes and metabolic abnormalities, direct in vivo studies focusing solely on the isolated chemical compound this compound for its anti-diabetic and metabolic regulatory effects are not extensively detailed in the provided literature. rsc.org this compound is a known glycoside component of P. paniculata extracts. butantan.gov.brnih.govwhiterose.ac.ukresearchgate.net Research on the plant extract suggests potential for treating metabolic conditions, but specific mechanistic data for isolated this compound in in vivo metabolic regulation and blood sugar control remains to be directly established from the given sources. rsc.org
Antimicrobial and Antibiofilm Actions
Extracts from Pfaffia paniculata, which contain this compound, have demonstrated significant antimicrobial and antibiofilm activities against a range of pathogenic microorganisms. butantan.gov.brnih.govnih.govwhiterose.ac.ukresearchgate.netresearchgate.net
The P. paniculata extract, containing this compound, exhibited antimicrobial activity with a Minimum Bactericidal Concentration (MBC) of 0.48 mg/mL against Porphyromonas endodontalis and Porphyromonas gingivalis. butantan.gov.brnih.govwhiterose.ac.ukresearchgate.net Furthermore, these extracts effectively reduced biofilms formed by these bacteria by more than 89% after just 5 minutes of treatment. butantan.gov.brnih.govwhiterose.ac.ukresearchgate.net
Against other pathogens, P. paniculata extract showed antimicrobial and antibiofilm actions on Pseudomonas aeruginosa, Streptococcus mutans, and Candida albicans. nih.gov Biofilm reductions were observed for Candida spp. (29.4% and 42.7% reduction in crystal violet and MTT assays, respectively), Streptococcus mutans (15.7% reduction), and Pseudomonas aeruginosa (28.6% reduction). nih.gov Additionally, the extract demonstrated a reduction of over 90% in Parvimonas micra biofilms and exhibited minimum bactericidal concentrations against Fusobacterium nucleatum and Parvimonas micra. researchgate.net
Table 2: Antimicrobial and Antibiofilm Activity of Pfaffia paniculata Extract (containing this compound)
| Microorganism | Activity Type | Effect / MBC / Biofilm Reduction | Source |
| Porphyromonas endodontalis | Antimicrobial | MBC: 0.48 mg/mL | butantan.gov.brnih.govwhiterose.ac.ukresearchgate.net |
| Porphyromonas gingivalis | Antimicrobial | MBC: 0.48 mg/mL | butantan.gov.brnih.govwhiterose.ac.ukresearchgate.net |
| Porphyromonas endodontalis | Antibiofilm | >89% reduction (5 min treatment) | butantan.gov.brnih.govwhiterose.ac.ukresearchgate.net |
| Porphyromonas gingivalis | Antibiofilm | >89% reduction (5 min treatment) | butantan.gov.brnih.govwhiterose.ac.ukresearchgate.net |
| Candida spp. | Antibiofilm | 29.4% (CV) & 42.7% (MTT) reduction | nih.gov |
| Streptococcus mutans | Antibiofilm | 15.7% reduction | nih.gov |
| Pseudomonas aeruginosa | Antibiofilm | 28.6% reduction | nih.gov |
| Parvimonas micra | Antibiofilm | >90% reduction | researchgate.net |
| Fusobacterium nucleatum | Antimicrobial | MBC: 0.48 mg/mL (for extract) | researchgate.net |
| Parvimonas micra | Antimicrobial | MBC: 0.48 mg/mL (for extract) | researchgate.net |
Broad-Spectrum Antibacterial Activity (e.g., Staphylococcus aureus, Pseudomonas aeruginosa)
Studies on Pfaffia paniculata extract, which contains this compound, have revealed its broad-spectrum antibacterial potential against various pathogenic bacteria. nih.govfrontiersin.org For instance, the extract has shown activity against Staphylococcus aureus and Pseudomonas aeruginosa. nih.govfrontiersin.orgnih.govresearchgate.net Minimum Inhibitory Concentration (MIC) values for P. paniculata extract against these bacteria indicate its efficacy in inhibiting bacterial growth. nih.gov
Table 1: Minimum Inhibitory Concentrations (MIC) of Pfaffia paniculata Extract Against Select Bacterial Species
| Bacterial Species | MIC (mg/mL) nih.gov |
| Staphylococcus aureus | 0.48 |
| Pseudomonas aeruginosa | 0.24 |
| Enterococcus faecalis | 0.12 |
| Staphylococcus epidermidis | 0.12 |
| Streptococcus mutans | 0.24 |
Antifungal Efficacy (e.g., Candida species)
Beyond its antibacterial properties, Pfaffia paniculata extract, with this compound as a key component, exhibits antifungal efficacy, particularly against various Candida species. nih.govfrontiersin.orgnih.govresearchgate.net This includes common pathogens such as Candida albicans, C. dubliniensis, C. glabrata, C. guilhermondii, C. krusei, and C. tropicalis. nih.govresearchgate.net The extract has been shown to inhibit the growth of these fungal strains. nih.gov
Table 2: Minimum Inhibitory Concentrations (MIC) of Pfaffia paniculata Extract Against Select Candida Species
| Fungal Species | MIC (mg/mL) nih.gov |
| Candida albicans | 0.24 |
| Candida dubliniensis | 0.24 |
| Candida glabrata | 0.24 |
| Candida guilhermondii | 0.24 |
| Candida tropicalis | 0.24 |
| Candida krusei | 0.48 |
Biofilm Inhibition Mechanisms (e.g., Porphyromonas species)
A significant aspect of this compound's antimicrobial activity, as demonstrated through Pfaffia paniculata extract, is its ability to inhibit biofilm formation. nih.govfrontiersin.orgresearchgate.netbutantan.gov.brbutantan.gov.brdntb.gov.uaresearchgate.net Biofilms are structured microbial communities that are notoriously resistant to conventional antimicrobial therapies. nih.govfrontiersin.orgresearchgate.net
Studies have shown that P. paniculata extract effectively inhibits planktonic cultures and significantly reduces biofilm formation of Porphyromonas endodontalis and Porphyromonas gingivalis, two key anaerobic bacteria implicated in periodontal disease. nih.govfrontiersin.orgbutantan.gov.brbutantan.gov.brdntb.gov.uaresearchgate.net Biofilm reduction rates exceeding 89% have been observed after short treatment durations (e.g., 5 minutes) with the extract. nih.govfrontiersin.orgbutantan.gov.brbutantan.gov.brdntb.gov.uaresearchgate.net
Furthermore, the extract demonstrated reductions in biofilm biomass and metabolic activity for other species. researchgate.net
Table 3: Biofilm Reduction by Pfaffia paniculata Extract
| Microorganism | Biofilm Biomass Reduction (%) researchgate.net | Biofilm Metabolic Activity Reduction (%) researchgate.net |
| Candida spp. | 29.4 | 42.7 |
| Pseudomonas aeruginosa | 15.7 | 28.6 |
| Streptococcus mutans | 15.7 | 28.6 |
| Porphyromonas endodontalis | >89 | Not specified (reduced biofilm formation) nih.govfrontiersin.orgbutantan.gov.brbutantan.gov.brdntb.gov.uaresearchgate.net |
| Porphyromonas gingivalis | >89 | Not specified (reduced biofilm formation) nih.govfrontiersin.orgbutantan.gov.brbutantan.gov.brdntb.gov.uaresearchgate.net |
Anti-Inflammatory Modulations
This compound, as a component of Pfaffia paniculata extract, contributes to significant anti-inflammatory effects. nih.govanimamundiherbals.comgreatist.com The extract has demonstrated proven intestinal anti-inflammatory activity and plays a role in modulating key inflammatory pathways and cytokine expression. greatist.comnih.govresearchgate.net
Modulation of Inflammatory Pathways (e.g., MAPK, Mucin)
Research indicates that Pfaffia paniculata extract modulates the Mitogen-Activated Protein Kinase (MAPK) and mucin pathways, which are crucial in intestinal inflammation. greatist.comnih.govresearchgate.netrain-tree.com Specific studies have detailed the extract's impact on the mRNA abundance of various MAPK and mucin genes. nih.govresearchgate.net
Table 4: Modulation of MAPK and Mucin mRNA Abundance by Pfaffia paniculata Extract in Intestinal Inflammation nih.govresearchgate.net
| Pathway/Gene | Extract Dose (mg/kg) | Effect |
| MAPK3 | 50 | Decreased mRNA abundance |
| Muc4 | 50 | Increased mRNA abundance |
| MAPK1 | 100 | Increased mRNA abundance |
| Muc3 | 100 | Increased mRNA abundance |
| Muc4 | 100 | Increased mRNA abundance |
| MAPK3 | 100 | Decreased mRNA abundance |
| MAPK3 | 200 | Decreased mRNA abundance |
| Mucins | 50-100 | Increased mucin secretions |
Cytokine Expression Regulation (e.g., IL-10 Production in Macrophages)
The anti-inflammatory activity of Pfaffia paniculata extract, containing this compound, extends to the regulation of cytokine expression. butantan.gov.brbutantan.gov.brdntb.gov.uaresearchgate.netbutantan.gov.br Specifically, it has been shown to promote the production of the anti-inflammatory cytokine Interleukin-10 (IL-10). butantan.gov.brbutantan.gov.brdntb.gov.uaresearchgate.netbutantan.gov.br This effect was observed in mouse macrophages (RAW 264-7). butantan.gov.brbutantan.gov.brresearchgate.net Additionally, the extract led to a significant decrease in the pro-inflammatory cytokine TNF-α. butantan.gov.br
Antioxidant Mechanisms
This compound, as a constituent of Pfaffia paniculata, contributes to the plant's recognized antioxidant properties. nih.govgreatist.combutantan.gov.br The extract has been identified as a source of compounds with antioxidant features. nih.govbutantan.gov.br Research has demonstrated its ability to reduce oxidative stress by decreasing the generation of reactive oxygen species (ROS). butantan.gov.br
In cellular models, Pfaffia paniculata extract significantly reduced baseline ROS levels compared to control, indicating its inherent antioxidant capacity. butantan.gov.br Furthermore, it enhanced cell viability and metabolism against hydrogen peroxide (H2O2)-induced neurotoxicity, directly correlating with a reduction in ROS generation. butantan.gov.br The antioxidant activity of the extract was quantified, showing an EC50 value for the reduction of free radicals. butantan.gov.br
Table 5: Antioxidant Activity of Pfaffia paniculata Extract butantan.gov.br
| Assay/Parameter | Result |
| EC50 (Free Radical Reduction) | 353.43 µg/mL |
| ROS Reduction (mHippoE-18 cells) | Substantial reduction in baseline ROS; reduced H2O2-induced ROS |
Protection Against Oxidative Stress
This compound, a constituent of Pfaffia paniculata extract, has demonstrated antioxidant properties. nih.govutep.edu Studies suggest that this compound contributes to the plant's ability to reduce cellular damage caused by oxidative stress. utep.edu For instance, research investigating Adenostemma platyphyllum, a plant also containing this compound, indicated that this compound, alongside 4,5-dicaffeoylquinic acid, exhibited low binding energy to sirtuin 2 and caspase 1 proteins. ipb.ac.id The activation of sirtuin 2 is associated with DNA repair and cell longevity, while the inhibition of caspase 1 plays a crucial role in preventing apoptosis induced by oxidative stress. ipb.ac.id Furthermore, Pfaffia paniculata extract has been observed to significantly reduce the generation of reactive oxygen species (ROS) and lower baseline ROS levels in mHippoE-18 cells, underscoring its antioxidant characteristics. butantan.gov.br
Hemorheological Effects (In Vitro)
Pfaffosides, including this compound, are saponins found in Pfaffia paniculata known for their various biological activities. animamundiherbals.comrain-tree.comherbs2000.comnih.gov In vitro studies have investigated the effects of Pfaffia paniculata extract on the rheological properties of red blood cells (RBCs), particularly in the context of sickle cell disease (SCD). researchgate.netnih.gov Researchers in the U.S. in 2000 specifically examined the mechanism by which Suma root affects blood cells, confirming both an anti-sickling and a rehydration effect on sickled cells in vitro. animamundiherbals.comrain-tree.comherbs2000.com
A detailed study involved incubating washed RBCs from healthy individuals (AA) and SCD patients with varying concentrations of Pfaffia paniculata (PP) extract (0.0, 0.2, or 0.5 mg/ml) for five hours at 37°C. researchgate.netnih.gov RBC deformability was assessed using ektacytometry across a range of nine shear stresses (0.3 to 30 Pa), and RBC aggregation properties were determined by laser-backscattered techniques. researchgate.netnih.gov A stability test was also conducted to evaluate RBC fragility under constant high shear stress (70 Pa) for 10 minutes. researchgate.netnih.gov
The findings from in vitro studies indicate a differential effect of Pfaffia paniculata extract on RBC deformability between healthy individuals and those with sickle cell disease. While no improvement in RBC deformability was observed in healthy individuals (AA) with the Pfaffia paniculata extract, a notable improvement was recorded in SCD patients, particularly at concentrations between 0.0 and 0.5 mg/ml. researchgate.netnih.gov Specifically, at 0.5 mg/ml, a deleterious effect on RBC deformability was observed in healthy RBCs under high shear stress during stability tests, whereas the fragility of SCD RBCs remained unaffected by the extract. researchgate.net This beneficial effect on RBC deformability in SCD patients is particularly significant at high shear stress, a condition prevalent in capillaries. researchgate.netnih.gov Earlier research from 2000 similarly reported that Pfaffia paniculata improved the deformability of sickle cells. nih.gov
Table 1: Effects of Pfaffia paniculata Extract on Red Blood Cell Deformability and Fragility
| Parameter | Healthy Individuals (AA) | Sickle Cell Disease Patients (SCD) |
| RBC Deformability (0.0 mg/ml PP) | Baseline | Reduced compared to AA researchgate.netnih.gov |
| RBC Deformability (0.2 mg/ml PP) | Not improved researchgate.netnih.gov | Improvement noted researchgate.netnih.gov |
| RBC Deformability (0.5 mg/ml PP) | Not improved; deleterious effect at high shear stress researchgate.net | Significant improvement researchgate.netnih.gov |
| RBC Fragility (70 Pa, 10 min) | Decreased with 0.5 mg/ml PP researchgate.net | Not affected by PP extract researchgate.net |
Beyond deformability, Pfaffia paniculata has been shown to influence the hydration status of sickled cells. Research indicates that the extract increases the intracellular Na+ content and the mean corpuscular volume (MCV) of sickle cells. nih.gov These observations suggest that Pfaffia paniculata acts as a sodium ionophore on sickle cells, thereby enhancing their hydration and improving their rheological properties. nih.gov The rehydration effect of sickled cells by Suma root extract has been corroborated by in vitro studies. animamundiherbals.comrain-tree.comherbs2000.com
Hormonal Synthesis Modulation
Pfaffia paniculata contains various compounds, including β-ecdysterone and ecdysteroid glycosides, which are recognized as steroid hormones and are linked to hormonal modulation. thesunlightexperiment.com While these molecules are not believed to directly bind to mammalian hormone receptors, they appear to influence hormone levels through an as-yet-undetermined mechanism. thesunlightexperiment.com Studies conducted on mice, utilizing powdered Pfaffia paniculata, have demonstrated an increase in estradiol (B170435) and progesterone (B1679170) levels in female mice, and an elevation in testosterone (B1683101) levels in male mice. thesunlightexperiment.com Although the precise mechanism of action for these hormonal effects remains to be fully elucidated, these documented effects align with many of the traditional uses attributed to the plant. thesunlightexperiment.com Some sources also suggest that Pfaffia paniculata contains plant hormones such as sitosterol (B1666911) and stigmasterol, which may promote estrogen production and contribute to the reduction of high serum cholesterol levels. rain-tree.com Pfaffosides, as components of Pfaffia paniculata, are also associated with its hormonal modulating effects. rsc.org
Structure Activity Relationship Sar Studies of Pfaffosides
Identification of Key Structural Features for Observed Biological Activities
The biological activities of Pfaffia paniculata extracts, particularly their anticancer and antimicrobial effects, are primarily associated with the presence of pfaffosides and pfaffic acids. nih.govnih.govphytomolecules.comnih.govwikipedia.orgnih.govrain-tree.comscribd.comrhhz.netmedicinenet.comanimamundiherbals.comfishersci.cacenmed.comsci-hub.seuni.ludntb.gov.uanih.govresearchgate.netresearchgate.net Studies have demonstrated that the pfaffosidic fraction, which includes Pfaffoside A, exhibits cytotoxicity and inhibitory effects on the growth of various cancer cell lines, such as murine B-16 melanoma and human hepatocellular carcinoma (HepG2) cells. nih.govrain-tree.comnih.gov This fraction has also been shown to induce cell cycle arrest and caspase-3-mediated apoptosis in HepG2 cells. nih.govnih.gov
Furthermore, pfaffic acids, which are derivatives found alongside pfaffosides, have displayed strong in vitro activity against melanoma, liver carcinoma, and lung carcinoma cells. phytomolecules.comnih.govrain-tree.comscribd.comfishersci.ca In the context of antimicrobial activity, Pfaffosides A and C, along with 3-O-β-D-glycopyranosyl-oleanolic acid and Beta-ecdysone, have been identified as key phytochemical constituents contributing to the broad-spectrum antibacterial potential of P. paniculata extracts against pathogens like P. endodontalis and P. gingivalis. uni.ludntb.gov.uanih.govresearchgate.netresearchgate.netbvsalud.org
Comparative Analysis with Other Triterpenoid (B12794562) Saponins (B1172615) and Related Compounds
Triterpenoid saponins are a broad class of natural products known for a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. nih.govphytomolecules.comrain-tree.com Pfaffosides share structural similarities with other well-studied triterpenoid saponins. For instance, oleanolic acid, a pentacyclic triterpenoid, is a common aglycone found in many saponins and has been used as a positive control in studies evaluating anti-HSV-1 activity of triterpenes. fishersci.canih.govuni.luuni.luguidetopharmacology.orgresearchgate.netnih.gov Betulinic acid, another pentacyclic triterpenoid derived from the lupane (B1675458) skeleton, exhibits anti-HIV, antimalarial, anti-inflammatory, and antineoplastic activities, inducing tumor cell apoptosis through mitochondrial pathways. phytomolecules.comwikipedia.orgnih.govnih.govfishersci.ca
Ginsenosides, a group of tetracyclic triterpenoid saponins primarily from Panax ginseng, also demonstrate significant pharmacological properties, including anticancer effects. nih.govguidetopharmacology.orgnih.govcenmed.comsci-hub.seuni.lunih.govuni.luthegoodscentscompany.comthegoodscentscompany.com For example, 20(S)-Ginsenoside Rh2 is recognized for its anti-proliferation, anti-invasion, anti-metastasis, and apoptosis-inducing activities against various tumor cells. nih.govsci-hub.senih.govuni.luthegoodscentscompany.com Similarly, Ginsenoside Rg3 is known for its role as an apoptosis inducer and antineoplastic agent. nih.govguidetopharmacology.orgcenmed.comuni.luthegoodscentscompany.com
While these comparisons highlight the broader therapeutic potential of triterpenoid saponins, detailed comparative SAR analyses that directly contrast the structural nuances of this compound with these other compounds to explain differences in their specific biological activities or mechanisms are not explicitly provided in the available data. The general understanding is that the triterpenoid skeleton and the attached sugar moieties are crucial for the observed bioactivity across this class of compounds.
Design and Synthesis of Pfaffoside Analogs for SAR Elucidation
Information regarding the specific design and synthesis of this compound analogs for the explicit purpose of elucidating its structure-activity relationship was not found within the scope of the provided search results. While patents related to the antitumor properties of pfaffosides and pfaffic acid derivatives from Pfaffia paniculata have been filed, these primarily pertain to extraction methods and the general therapeutic applications of the natural compounds or fractions thereof, rather than the systematic synthesis of modified analogs to pinpoint critical structural determinants of activity. phytomolecules.comnih.govrain-tree.comscribd.comanimamundiherbals.comfishersci.ca The current literature focuses more on the identification and characterization of the naturally occurring pfaffosides and their observed biological effects.
Patent Landscape and Intellectual Property
Historical Patents on Pfaffosides as Bioactive Compounds
Historically, pfaffosides and pfaffic acid derivatives have been the subject of several patents, primarily due to their demonstrated biological activities. In the mid-1980s, multiple Japanese patents were granted for these compounds, specifically highlighting their antitumor properties. rain-tree.comrain-tree.comscirp.orgscribd.com
One such patent detailed a study in which an oral dosage of 100 mg/kg of suma saponins (B1172615) exhibited activity against abdominal cancer in rats. rain-tree.comrain-tree.com Further Japanese research and patents indicated that pfaffic acids isolated from suma root displayed potent in vitro activity against various cancer cell lines, including melanoma, liver carcinoma, and lung carcinoma cells, at concentrations as low as 4-6 mcg. rain-tree.comrain-tree.comscribd.com Specifically, pfaffosides D, E, and F were shown to inhibit the growth of cultured tumor cell melanoma (B-16). scribd.com These findings underscored the potential of pfaffosides as novel phytochemicals with clinically demonstrated abilities to inhibit cultured tumor cell melanomas in vitro and contribute to blood sugar regulation in vivo. rain-tree.comrain-tree.com
Table 1: Historical Patents on Pfaffosides as Bioactive Compounds
| Patent Number | Publication Year | Assignee/Inventors (if specified) | Primary Focus | Bioactivity Claimed | Source |
| JP 84/184,198 | 1984 | Takemoto, T., et al. | Antitumor pfaffosides from Brazilian carrots | Antitumor | rain-tree.comscirp.orgscribd.com |
| JP (SHO-WA)-118872 | 1982 | Takemoto, T., et al. | Pfaffic acids and its derivatives | Antitumor | rain-tree.comscirp.orgscribd.com |
| JP 84/10,548 | 1984 | Takemoto, T., et al. | Pfaffic acids and its derivatives | Antitumor | rain-tree.comscirp.orgscribd.com |
| JP (SHO-WA)-58-57547 | 1983 | Takemoto, T., et al. | Pfaffosides | Antitumor | scribd.com |
Extraction and Formulation Patents Related to Pfaffia paniculata Constituents
Beyond the bioactivity of pfaffosides, intellectual property has also been established around the methods for extracting and formulating Pfaffia paniculata constituents. A Japanese patent, issued in 1984, specifically addressed the extraction methods for obtaining beta-ecdysterone from suma root. rain-tree.comscirp.orgsemanticscholar.org
In 1998, Japanese researchers filed a U.S. patent for a proprietary extract of suma, which included ecdysterone and beta-ecdysterone. This patent claimed that the compound could maintain health, enhance the immune system, and exert tonic and anti-allergenic effects. rain-tree.comscirp.org Another U.S. patent, granted in 1997 to a French company, focused on the topical application of ecdysterone chemicals derived from suma, asserting their ability to strengthen the skin's water barrier function, increase keratinocyte differentiation, and improve the appearance of skin and hair. rain-tree.comscribd.comsemanticscholar.org
Furthermore, patent US6746695B1, granted in 2004, details methods for extracting and purifying bioactive substances from various plants, including Pfaffia paniculata, utilizing advanced techniques such as supercritical fluid extraction and fluorocarbon solvent extraction. This patent also covers pharmaceutical preparations and dietary supplements derived from these extracted substances. google.com In the realm of cosmetic applications, French patent FR2779052A1, published in 1999, describes cosmetic or dermatological compositions designed to treat and/or prevent hair loss, incorporating a Pfaffia paniculata extract, preferably a hydroethanolic extract obtained from the roots. google.com Additionally, US Patent 6224872B1, issued in 2001, discloses a composition combining a flavonoid with a processed product of Pfaffia paniculata, intended for health maintenance, disease prevention, and exhibiting immunoenhancement, antiallergic, psychotropic, and tonic activities. google.com More recently, US20090110674A1, published in 2009, outlines a health supplement that includes Pfaffia paniculata among its ingredients, with a focus on synergistic interactions for anti-aging and antioxidant benefits. google.com
Table 2: Extraction and Formulation Patents Related to Pfaffia paniculata Constituents
| Patent Number | Publication Year | Assignee/Inventors (if specified) | Primary Focus | Source |
| JP 82/118,422 | 1984 | Matsumoto, I. | Extraction methods for beta-ecdysterone from Pfaffia paniculata | rain-tree.comscirp.orgsemanticscholar.org |
| US 6224872B1 | 2001 (filed 1998) | Shibuya, I. et al. | Proprietary extract of suma for health maintenance, immune enhancement, tonic, and anti-allergenic effects | rain-tree.comscirp.orggoogle.com |
| US 5,609,873 | 1997 | French company (not specified in snippet) | Topical use of ecdysterone chemicals from suma for skin/hair improvement | rain-tree.comscribd.comsemanticscholar.org |
| US 6746695B1 | 2004 (filed 1999) | Not specified in snippet | Methods of extracting and purifying bioactive substances from plants using supercritical fluid extraction and fluorocarbon solvent extract; pharmaceutical preparations | google.com |
| FR 2779052A1 | 1999 (filed 1998) | Not specified in snippet | Cosmetic/dermatological compositions for hair loss prevention/treatment using Pfaffia paniculata extract | google.com |
| US 20090110674A1 | 2009 (filed 2006) | Not specified in snippet | Health supplement containing Pfaffia paniculata for synergistic anti-aging and antioxidant benefits | google.com |
Future Research Directions for Pfaffoside a
Elucidation of Novel Pharmacological Targets and Signaling Pathways
Current research indicates that Pfaffia paniculata extracts, which include Pfaffoside A, possess notable anti-inflammatory and antimicrobial properties Current time information in Bangalore, IN.wikipedia.org. For instance, these extracts have demonstrated anti-inflammatory activity by promoting the production of the cytokine IL-10 Current time information in Bangalore, IN.wikipedia.org. Additionally, the anti-inflammatory effects observed with Pfaffia paniculata have been linked to the modulation of MAPK and mucin pathways in intestinal inflammation wikipedia.org. While these findings highlight the potential of the extract, the precise pharmacological targets and signaling pathways directly modulated by isolated this compound remain largely uncharacterized.
Future research should employ advanced proteomic, genomic, and metabolomic approaches to identify the specific molecular targets of this compound. This includes investigating its direct interactions with receptors, enzymes, and other cellular components. Furthermore, detailed studies are needed to map the downstream signaling cascades activated or inhibited by this compound. Understanding these specific interactions and pathways will be crucial for developing targeted therapeutic strategies and could reveal novel mechanisms of action distinct from those of the crude extract.
Advanced Synthetic Strategies for this compound and its Analogs
This compound is a complex triterpenoid (B12794562) saponin (B1150181), part of a group of saponins (B1172615) found in Pfaffia paniculata nih.gov. The synthesis of complex natural products like this compound and its analogs presents significant challenges but also offers opportunities for developing novel therapeutic agents with improved potency, selectivity, and pharmacokinetic profiles. While natural products serve as valuable starting points for chemical synthesis, specific advanced synthetic strategies for this compound itself are not extensively documented thegoodscentscompany.com.
Future research should focus on developing efficient and scalable synthetic or semi-synthetic routes for this compound. This includes exploring total synthesis, which would allow for precise structural modifications to create novel analogs. Additionally, biotechnological approaches, such as cell-based bioprocess engineering, could offer sustainable methods for producing this compound and its derivatives thegoodscentscompany.com. The development of such strategies would enable the production of sufficient quantities of the pure compound for comprehensive pharmacological testing and facilitate structure-activity relationship (SAR) studies, leading to the design of more effective and specific therapeutic candidates.
Mechanistic Insights into Broader Biological Activities and Potentials
Pfaffia paniculata extracts, containing this compound, have demonstrated a range of biological activities, including antimicrobial effects against bacteria like P. endodontalis and P. gingivalis, and anti-biofilm action against P. aeruginosa, S. mutans, and C. albicans Current time information in Bangalore, IN.wikipedia.orgnih.govfishersci.fi. The "pfaffosides" as a group have also shown the ability to inhibit cultured tumor cell melanomas and regulate blood sugar levels in in vivo models wikipedia.org. Furthermore, the extract exhibits antioxidant capacity fishersci.ca and has demonstrated antisickling and rehydration effects on sickled blood cells in vitro, as well as analgesic and anti-inflammatory activities in rodent studies wikipedia.org.
Despite these promising observations, the specific mechanistic contributions of this compound to these broader biological activities require in-depth investigation. Future studies should aim to:
Detail Antimicrobial Mechanisms: Elucidate how this compound specifically inhibits microbial growth and biofilm formation, potentially by disrupting cell membranes, inhibiting essential enzymes, or interfering with quorum sensing pathways.
Uncover Anti-cancer Pathways: Investigate the precise molecular pathways through which this compound exerts its reported anti-melanoma effects, including its impact on cell proliferation, apoptosis, and angiogenesis.
Clarify Anti-inflammatory Actions: Beyond general cytokine modulation, identify specific inflammatory mediators and cellular pathways directly targeted by this compound to exert its anti-inflammatory effects.
Explore Other Potentials: Conduct targeted studies to understand the mechanisms behind its reported antisickling effects and its role in blood sugar regulation.
Such mechanistic insights are crucial for validating this compound's therapeutic potential and guiding its development for specific indications.
Applications in Pre-clinical Drug Discovery and Development Initiatives
The broad biological activities observed for Pfaffia paniculata extracts suggest that this compound holds significant potential for inclusion in pre-clinical drug discovery and development initiatives nih.govfishersci.fi. Natural compounds are increasingly recognized as valuable sources for novel pharmacological substances Current time information in Bangalore, IN.. Specifically, compounds from P. paniculata are considered potential candidates for developing new antischistosomal drugs Current time information in Bangalore, IN..
Future research should prioritize the systematic evaluation of isolated this compound in various pre-clinical models. This includes:
Targeted Disease Models: Testing this compound in validated in vitro and in vivo models for specific diseases where its activity is suggested, such as infectious diseases, inflammatory conditions, or cancers.
Pharmacokinetic and Pharmacodynamic (PK/PD) Profiling: Comprehensive studies to determine the absorption, distribution, metabolism, and excretion (ADME) properties of this compound, as well as its dose-response relationships and duration of action.
Toxicity and Safety Assessments: While not the focus of this article, initial pre-clinical toxicity assessments are essential to determine safe concentration ranges for further development.
Formulation Development: Investigating suitable formulations to enhance its bioavailability and stability for in vivo applications.
Leveraging advanced tools like mathematical and quantitative systems pharmacology (QSP) models, potentially combined with artificial intelligence digital twin platforms, can accelerate the dose selection and optimization process in pre-clinical development wikipedia.org. These initiatives will be critical to translate the promising biological activities of this compound into viable drug candidates.
Compound Names and PubChem CIDs
Q & A
Q. What are the primary methods for isolating and characterizing Pfaffoside A from natural sources?
- Methodological Answer : this compound, a nortriterpenoid saponin, is typically isolated from Pfaffia paniculata roots using solvent extraction (e.g., ethanol or methanol) followed by chromatographic purification (e.g., column chromatography or HPLC). Structural elucidation involves NMR (¹H, ¹³C, 2D-COSY) and mass spectrometry (HR-ESI-MS) to confirm its molecular formula (C₄₂H₆₆O₁₂) and glycosylation patterns. Comparative analysis with related Pfaffosides (e.g., Pfaffoside B, C) highlights differences in R1/R2 substituents and sugar moieties (e.g., glucose vs. rhamnose) .
Q. How do researchers validate the purity and stability of this compound in experimental settings?
- Methodological Answer : Purity is assessed via HPLC with UV/Vis or ELSD detection, using reference standards for calibration. Stability studies involve accelerated degradation tests under varying pH, temperature, and light conditions, monitored via LC-MS. This compound’s glycosidic bonds are prone to hydrolysis under acidic conditions, necessitating storage in anhydrous environments at -20°C .
Q. What in vitro models are commonly used to study this compound’s biological activity?
- Methodological Answer : Common assays include:
- Anti-inflammatory : Inhibition of NO production in LPS-stimulated macrophages (measured via Griess assay).
- Antioxidant : DPPH/ABTS radical scavenging assays.
- Cytotoxicity : MTT/XTT assays on cancer cell lines (e.g., MCF-7, HepG2).
Dose-response curves (IC₅₀ values) and comparison with positive controls (e.g., ascorbic acid) ensure reproducibility .
Advanced Research Questions
Q. How can conflicting data on this compound’s pharmacokinetic properties be resolved across studies?
- Methodological Answer : Discrepancies in bioavailability or metabolism often arise from variations in:
- Experimental design : Differences in animal models (e.g., rodents vs. primates) or administration routes (oral vs. intravenous).
- Analytical sensitivity : Use of LC-MS/MS vs. ELISA for plasma concentration quantification.
Meta-analyses and standardized protocols (e.g., CONSORT for in vivo studies) improve cross-study comparability .
Q. What strategies optimize this compound’s synthetic biosynthesis for scalable research applications?
- Methodological Answer : Heterologous expression in yeast (Saccharomyces cerevisiae) or plant cell cultures enables scalable production. Key steps include:
- Gene cloning : Identification of cyclase and glycosyltransferase genes from P. paniculata.
- Fermentation optimization : Adjusting pH, aeration, and precursor feeding (e.g., mevalonate pathway intermediates).
Yield improvements (≥90% purity) require metabolic engineering and real-time monitoring via LC-MS .
Q. How do researchers address this compound’s low solubility in aqueous buffers for in vivo studies?
- Methodological Answer : Solubility is enhanced using:
- Co-solvents : Ethanol/Cremophor EL mixtures (≤10% v/v).
- Nanocarriers : Liposomal encapsulation or β-cyclodextrin inclusion complexes.
Bioavailability is validated via pharmacokinetic studies (AUC₀–₂₄) and tissue distribution profiling in rodent models .
Q. What computational approaches predict this compound’s interactions with molecular targets (e.g., NF-κB)?
- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model binding affinities to inflammatory proteins. Pharmacophore mapping identifies critical functional groups (e.g., hydroxyls at C-3 and C-28). Validation involves SPR (surface plasmon resonance) to measure binding kinetics (KD) .
Data Analysis & Reproducibility
Q. What statistical methods are critical for analyzing dose-dependent effects of this compound in multi-omics studies?
- Methodological Answer : ANOVA with post-hoc Tukey tests compares treatment groups. For transcriptomics/proteomics data, false discovery rate (FDR) correction (e.g., Benjamini-Hochberg) minimizes Type I errors. Pathway enrichment analysis (KEGG, GO) links this compound’s effects to signaling networks (e.g., MAPK/NF-κB) .
Q. How can researchers mitigate batch-to-batch variability in this compound extracts?
- Methodological Answer : Standardization includes:
- Quality control : HPLC fingerprinting against a reference batch.
- Metabolomic profiling : UPLC-QTOF-MS to quantify marker compounds (e.g., pfaffosides, pfaffic acid).
Multivariate analysis (PCA, PLS-DA) identifies outliers and ensures consistency .
Tables for Key Data
| Property | This compound | Pfaffoside B |
|---|---|---|
| Molecular Formula | C₄₂H₆₆O₁₂ | C₄₃H₆₈O₁₂ |
| R1 Substituent | -OH | -O-Glucose |
| R2 Substituent | -O-Rhamnose | -O-Rhamnose |
| Molecular Weight (g/mol) | 786.96 | 802.98 |
| Reference |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
